N-cyanoimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyanoimidoformamide is an organic compound with the molecular formula C₂H₃N₃. It is characterized by the presence of a cyano group (–CN) attached to an imidoformamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyanoimidoformamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reaction of hydrogen cyanide with formamidine. This reaction is carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic attack of the cyanide ion on the formamidine, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyanoimidoformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitrile-containing compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
N-cyanoimidoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-cyanoimidoformamide exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group is highly reactive, allowing it to form bonds with various nucleophiles. This reactivity is crucial in its role in prebiotic chemistry, where it can form complex organic molecules through a series of reactions involving hydrogen cyanide and ammonia .
Comparison with Similar Compounds
Similar Compounds
Cyanamide: Similar in structure but lacks the imidoformamide group.
Formamidine: Contains the imidoformamide group but lacks the cyano group.
Hydrogen cyanide: A simpler molecule that can react to form N-cyanoimidoformamide.
Uniqueness
This compound is unique due to the presence of both the cyano and imidoformamide groups, which confer distinct reactivity and potential for forming complex organic molecules. This dual functionality makes it particularly valuable in synthetic chemistry and prebiotic studies .
Properties
CAS No. |
6784-19-6 |
---|---|
Molecular Formula |
C2H3N3 |
Molecular Weight |
69.07 g/mol |
IUPAC Name |
N'-cyanomethanimidamide |
InChI |
InChI=1S/C2H3N3/c3-1-5-2-4/h1H,(H2,3,5) |
InChI Key |
UABPXJLZXHRTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.